molecular formula C15H14O3 B2521591 2-(2-Phenoxyethoxy)benzaldehyde CAS No. 299443-11-1

2-(2-Phenoxyethoxy)benzaldehyde

Cat. No. B2521591
M. Wt: 242.274
InChI Key: YNHULWVWUZLNHR-UHFFFAOYSA-N
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Description

“2-(2-Phenoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H14O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of “2-(2-Phenoxyethoxy)benzaldehyde” can be achieved from Salicylaldehyde and 2-Phenoxyethylbromide . Another approach involves a two-step, one-pot reduction/cross-coupling procedure . An enzymatic process for the production of benzaldehyde from l-phenylalanine has also been developed .


Molecular Structure Analysis

The molecular structure of “2-(2-Phenoxyethoxy)benzaldehyde” is represented by the linear formula C15H14O3 . It has a molecular weight of 242.27 .


Chemical Reactions Analysis

Benzaldehyde, a related compound, has been shown to undergo various reactions. For instance, it can be selectively oxidized to benzoic acid and subsequently esterified to methyl benzoate . It can also be reduced to benzyl alcohol .

Scientific Research Applications

Catalysis and Reaction Mechanisms

Chemical Synthesis

  • Research on the scalable preparation of related benzaldehyde compounds can inform the synthesis methods for 2-(2-Phenoxyethoxy)benzaldehyde, enhancing its production efficiency (Sun Gui-fa, 2012).

Enzyme Catalysis

  • Studies on enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase highlight the potential for biocatalytic applications of 2-(2-Phenoxyethoxy)benzaldehyde (Sven Kühl, Daniela Zehentgruber, M. Pohl, Michael Müller, S. Lütz, 2007).

Molecular Structure Analysis

  • Crystal structure analysis of related benzaldehyde derivatives contributes to the understanding of the physical and chemical properties of 2-(2-Phenoxyethoxy)benzaldehyde, which is crucial for its application in materials science and molecular engineering (P. G. Jene, D. Chan, B. L. Cooke, J. Ibers, 1999).

Catalytic Conversion

  • Research on the catalytic conversion of 2-hydroxybenzaldehyde over palladium surfaces, using density functional theory, provides insights into the potential catalytic applications of 2-(2-Phenoxyethoxy)benzaldehyde (A. Verma, N. Kishore, 2017).

Polymer Chemistry

Antifungal Applications

properties

IUPAC Name

2-(2-phenoxyethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-12-13-6-4-5-9-15(13)18-11-10-17-14-7-2-1-3-8-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHULWVWUZLNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenoxyethoxy)benzaldehyde

Citations

For This Compound
1
Citations
MV Kozlov, KA Konduktorov, AZ Malikova… - European Journal of …, 2019 - Elsevier
A set of ortho-, meta- and para-substituted cinnamic hydroxamic acids (CHAs) was synthesized. In each series of structural isomers, a phenyl substituent was linked to an aromatic ring …
Number of citations: 11 www.sciencedirect.com

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